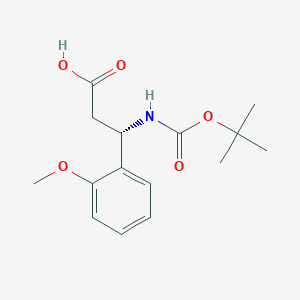

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxyphenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form quinones or reduction to form phenols.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Deprotected Amine: Removal of the Boc group yields the free amine.

Quinones and Phenols: Oxidation and reduction of the methoxyphenyl group lead to quinones and phenols, respectively.

Amides and Esters: Coupling reactions with the carboxylic acid group form amides and esters.

Applications De Recherche Scientifique

Pharmaceutical Research

Peptide Synthesis

Boc-amino acids are widely used as intermediates in peptide synthesis due to their stability and ease of handling. The Boc group can be selectively removed under mild acidic conditions, allowing for the coupling of amino acids to form peptides without affecting sensitive functional groups .

Drug Development

The compound serves as a precursor for the synthesis of bioactive peptides and small molecules with therapeutic potential. Research has shown that derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid exhibit promising biological activities, making them candidates for drug development .

Organic Synthesis

Chiral Building Block

As a chiral amino acid, it plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This is particularly important in the synthesis of pharmaceuticals where the chirality of the compound can significantly influence its efficacy and safety .

Functionalization Reactions

The methoxyphenyl group allows for further functionalization, enabling chemists to introduce various substituents through electrophilic aromatic substitution reactions. This versatility is exploited in the design of new compounds with tailored properties .

Material Science

Polymer Chemistry

Boc-amino acids can be polymerized to create biodegradable polymers with potential applications in drug delivery systems and tissue engineering. The incorporation of amino acids into polymer backbones enhances biocompatibility and biodegradability, which are critical factors in biomedical applications .

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing a series of peptides that exhibited significant anti-cancer activity. The peptides were synthesized using solid-phase peptide synthesis (SPPS), showcasing the compound's utility as a building block in medicinal chemistry .

Case Study 2: Development of Biodegradable Polymers

Research conducted on biodegradable polymers incorporating Boc-amino acids revealed that these materials exhibited enhanced mechanical properties and degradation rates suitable for drug delivery applications. The study highlighted the potential for using such polymers in controlled release systems for therapeutic agents .

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The methoxyphenyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the methoxy group, affecting its reactivity and interactions.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxyphenyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, also known by its CAS number 499995-76-5, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- CAS Number : 499995-76-5

The compound acts primarily as an inhibitor for specific enzymes and proteins involved in cellular processes. In particular, it has been studied for its role in inhibiting mitotic kinesins, which are crucial for proper cell division. The inhibition of these proteins can lead to the induction of multipolar spindles in cancer cells, potentially leading to cell death through aberrant cell division.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds or derivatives:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests a favorable absorption profile with moderate solubility in biological systems:

- Solubility : Approximately 0.794 mg/mL

- Bioavailability Score : 0.56, indicating reasonable absorption potential.

- CYP Inhibition : The compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions.

Propriétés

IUPAC Name |

(3S)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHHPNRENCUJY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.